molecular formula C11H17N5O8 B14699687 1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol CAS No. 25384-30-9

1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol

Cat. No.: B14699687
CAS No.: 25384-30-9
M. Wt: 347.28 g/mol
InChI Key: ZGWZBUPIURAOJJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethylamino)propan-2-ol;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: 1-(2-aminoethylamino)propan-2-ol and 2,4,6-trinitrophenol. The former is an organic compound with the molecular formula C5H14N2O, known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)propan-2-ol can be synthesized through the reaction of ethylenediamine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: Industrial production of 1-(2-aminoethylamino)propan-2-ol involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield . The process is optimized for cost-effectiveness and environmental sustainability.

The industrial production of 2,4,6-trinitrophenol involves multi-stage nitration processes with stringent safety measures due to the explosive nature of the compound . The final product is purified through recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.

2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups . It can be reduced to form aminophenols using reducing agents such as tin and hydrochloric acid.

Major Products Formed: The major products formed from the reactions of 1-(2-aminoethylamino)propan-2-ol include N-substituted derivatives and oxidized products . For 2,4,6-trinitrophenol, the major products include various aminophenol derivatives .

Scientific Research Applications

1-(2-Aminoethylamino)propan-2-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic synthesis . It is also employed in the production of surfactants and corrosion inhibitors.

2,4,6-Trinitrophenol has applications in the field of explosives, dyes, and as a reagent in chemical analysis . It is used in the preparation of picrate salts, which are employed in various analytical techniques.

Mechanism of Action

The mechanism of action of 1-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors . It acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.

2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, making it a powerful explosive . It also acts as a proton donor in acid-base reactions, contributing to its reactivity in chemical analysis.

Comparison with Similar Compounds

Similar compounds to 1-(2-aminoethylamino)propan-2-ol include ethylenediamine and propanolamines, which share similar chemical properties and applications . 1-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, making it more versatile in certain reactions.

Similar compounds to 2,4,6-trinitrophenol include 2,4-dinitrophenol and 2,6-dinitrophenol, which also possess nitro groups and exhibit similar reactivity . 2,4,6-trinitrophenol is more explosive due to the presence of three nitro groups, making it more potent in explosive applications.

Properties

CAS No.

25384-30-9

Molecular Formula

C11H17N5O8

Molecular Weight

347.28 g/mol

IUPAC Name

1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H14N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5(8)4-7-3-2-6/h1-2,10H;5,7-8H,2-4,6H2,1H3

InChI Key

ZGWZBUPIURAOJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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